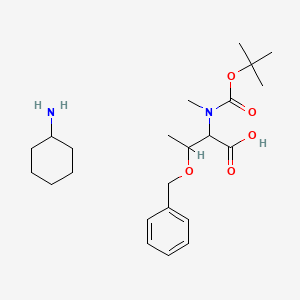
Boc-N-Me-Thr(Bzl)-OH.CHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Me-Thr(Bzl)-OH.CHA: Boc-O-benzyl-N-methyl-L-threonine , is a compound used primarily in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is often employed in solid-phase peptide synthesis due to its stability and ease of handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-benzyl-N-methyl-L-threonine typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the methylation of the amino group, followed by the protection of the hydroxyl group with a benzyl group.
Industrial Production Methods: Industrial production of Boc-O-benzyl-N-methyl-L-threonine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Boc-O-benzyl-N-methyl-L-threonine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The benzyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidizing Agents: Potassium permanganate (KMnO4) can be used for the oxidation of the benzyl group.
Reducing Agents: Sodium borohydride (NaBH4) is often employed for the reduction of the benzyl group.
Major Products:
Deprotected Amino Acid: Removal of the Boc group yields N-methyl-L-threonine.
Oxidized Product: Oxidation of the benzyl group results in N-methyl-L-threonine carboxylic acid.
Scientific Research Applications
Chemistry: Boc-O-benzyl-N-methyl-L-threonine is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group in peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of biologically active peptides .
Medicine: In medicinal chemistry, Boc-O-benzyl-N-methyl-L-threonine is used in the development of peptide-based drugs. It is employed in the synthesis of peptide analogs that can act as enzyme inhibitors or receptor agonists/antagonists .
Industry: Industrially, this compound is used in the large-scale synthesis of peptides for pharmaceutical applications. It is also employed in the production of peptide-based materials for various applications .
Mechanism of Action
Mechanism: The mechanism of action of Boc-O-benzyl-N-methyl-L-threonine involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Boc group is removed under acidic conditions, allowing the amino group to participate in further reactions .
Molecular Targets and Pathways: The primary molecular target of Boc-O-benzyl-N-methyl-L-threonine is the amino group of threonine. The pathways involved include the protection and deprotection of functional groups during peptide synthesis .
Comparison with Similar Compounds
Boc-N-Me-Tyr(Bzl)-OH: Similar to Boc-O-benzyl-N-methyl-L-threonine but with a tyrosine backbone.
Boc-N-Me-Ser(Bzl)-OH: Similar compound with a serine backbone.
Boc-N-Me-Val(Bzl)-OH: Similar compound with a valine backbone.
Uniqueness: Boc-O-benzyl-N-methyl-L-threonine is unique due to its specific combination of protecting groups and its application in the synthesis of threonine-containing peptides. Its stability and ease of removal make it particularly valuable in peptide synthesis .
Properties
Molecular Formula |
C23H38N2O5 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
cyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H25NO5.C6H13N/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4;7-6-4-2-1-3-5-6/h6-10,12,14H,11H2,1-5H3,(H,19,20);6H,1-5,7H2 |
InChI Key |
CULYTHDISPZXCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















